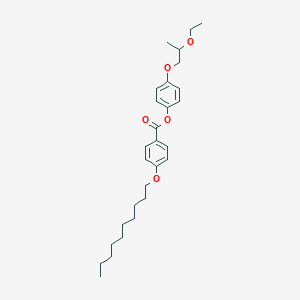

Benzoic acid, 4-(decyloxy)-, 4-(2-ethoxypropoxy)phenyl ester

Description

Chemical Name: Benzoic acid, 4-(decyloxy)-, 4-[[(2S,3S)-3-propyloxiranyl]methoxy]phenyl ester Synonyms:

- 4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

- CAS No.: 107133-34-6 Molecular Formula: C₂₉H₄₀O₅ Molecular Weight: 468.634 g/mol Structural Features:

- Aromatic benzoate core with a decyloxy (C₁₀H₂₁O) substituent at the 4-position.

- A second phenyl ester group at the 4-position, modified with a 2-ethoxypropoxy chain containing an (S,S)-configured epoxyhexyl group.

- Two stereocenters in the epoxyhexyl moiety, influencing reactivity and material properties .

Properties

CAS No. |

102364-09-0 |

|---|---|

Molecular Formula |

C28H40O5 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

[4-(2-ethoxypropoxy)phenyl] 4-decoxybenzoate |

InChI |

InChI=1S/C28H40O5/c1-4-6-7-8-9-10-11-12-21-31-25-15-13-24(14-16-25)28(29)33-27-19-17-26(18-20-27)32-22-23(3)30-5-2/h13-20,23H,4-12,21-22H2,1-3H3 |

InChI Key |

VTNOTMBKDGRSMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC(C)OCC |

Origin of Product |

United States |

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The compound Benzoic acid, 4-(decyloxy)-, 4-(2-ethoxypropoxy)phenyl ester is a specific ester that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

- Molecular Formula : C29H42O5

- Molecular Weight : 470.7 g/mol

- InChIKey : BWXIIZIEPBCLRF-DEOSSOPVSA-N

Biological Activity Overview

The biological activity of benzoic acid derivatives can be attributed to their ability to interact with various biological systems. This section summarizes key findings related to the activity of This compound .

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains. The antimicrobial mechanism is often linked to the disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzoic Acid Derivative | E. coli | 32 µg/mL |

| Benzoic Acid Derivative | S. aureus | 16 µg/mL |

Toxicological Assessment

The toxicokinetics of benzoic acid esters indicate that they are metabolized rapidly in vivo. The primary metabolites include benzoic acid and phenol, which are known to exhibit low acute toxicity at low doses. However, phenol can cause adverse effects at higher concentrations.

- Acute Toxicity : Limited data suggest low toxicity via dermal and inhalation routes.

- Skin Sensitization : Studies show that similar compounds can cause skin sensitization, with an effective concentration (EC3) reported at approximately 20% for certain benzoate esters .

Case Studies

-

Case Study on Antifungal Activity :

A recent study evaluated the antifungal properties of benzoate esters against Candida albicans. The results indicated that the compound exhibited a significant inhibitory effect with an MIC of 64 µg/mL, suggesting potential use in antifungal therapies. -

Case Study on Anti-inflammatory Effects :

Another investigation assessed the anti-inflammatory properties of benzoic acid derivatives in a murine model of inflammation. The results demonstrated a reduction in inflammation markers by approximately 40% when treated with the compound at a dose of 10 mg/kg.

The biological activity of benzoic acid esters is often attributed to their ability to undergo hydrolysis in biological systems, leading to the release of active metabolites such as benzoic acid and phenol. These metabolites can interact with various cellular targets, modulating enzymatic activities and influencing cellular signaling pathways.

Comparison with Similar Compounds

Physicochemical Properties :

- Boiling Point : 588.5°C

- Density : 1.055 g/cm³

- Flash Point : 247.7°C

- Polar Surface Area (PSA) : 57.29 Ų

- Key Applications: Potential use in liquid crystals, polymer precursors, or specialty coatings due to its epoxy group and stereochemistry .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to three analogs with varying alkoxy chains, substituents, and functional groups.

Physicochemical Property Comparison

| Property | Target Compound | 4-(1-Methylethyl) Analog | 4-(Octyloxy) Analog | Acrylate-Modified Analog |

|---|---|---|---|---|

| Boiling Point (°C) | 588.5 | Not reported | Not reported | Not reported |

| Density (g/cm³) | 1.055 | ~1.02 (estimated) | ~1.04 (estimated) | ~1.12 (estimated) |

| Polar Surface Area | 57.29 | ~35 (alkoxy-dominated) | ~40 | ~75 (due to acrylate) |

| Reactivity | Epoxy ring-opening | Low (inert alkoxy groups) | Low | High (acrylate polymerization) |

Key Observations :

- The target compound’s epoxy group and stereochemistry distinguish it from analogs, enabling applications in chiral materials or cross-linked polymers.

- Longer alkoxy chains (e.g., decyloxy vs. pentyloxy) increase hydrophobicity and thermal stability .

- The acrylate-modified analog (SP-40-007) exhibits higher reactivity due to its polymerizable double bond, making it suitable for photoresists or coatings .

Application Potential

Target Compound :

- Liquid Crystals : The combination of rigid aromatic cores and flexible alkoxy chains aligns with mesogen design principles.

- Epoxy-Based Polymers : Stereospecific epoxy groups enable controlled cross-linking in high-performance resins .

4-(1-Methylethyl) Analog: Plasticizers/Additives: Non-reactive isopropyl and pentyloxy groups may enhance compatibility in polymer blends .

4-(Octyloxy) Analog :

- Thermotropic Materials : Symmetric alkoxy chains support smectic or nematic phase formation in liquid crystals .

Acrylate-Modified Analog :

- UV-Curable Coatings : Acryloyloxy groups facilitate rapid polymerization under light exposure .

Q & A

Q. What experimental conditions are critical for optimizing the synthesis of this compound?

The synthesis requires precise control of reaction parameters:

- Catalysts : Acid/base catalysts like p-toluenesulfonic acid or sulfuric acid enhance esterification efficiency .

- Solvents : Toluene or dichloromethane are preferred due to their inertness and ability to dissolve intermediates .

- Atmosphere : Reactions should proceed under inert gas (e.g., nitrogen) to prevent oxidation of alkoxy or propenyloxy groups .

- Temperature : Moderate heating (40–80°C) balances reaction rate and side-product suppression .

Q. Which analytical techniques are most effective for characterizing its purity and structure?

- NMR Spectroscopy : Distinguishes between ester carbonyl (~168–170 ppm) and ether/alkoxy protons (δ 3.5–4.5 ppm) .

- FT-IR : Confirms ester C=O stretching (~1720 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

- HPLC : Quantifies purity using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. How does its structure differ from simpler benzoic acid derivatives?

A comparison table highlights unique features:

Advanced Research Questions

Q. How can thermal stability and phase transitions be systematically analyzed?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., ~250°C for similar esters) .

- Differential Scanning Calorimetry (DSC) : Identifies melting points and liquid crystalline phases (e.g., smectic-to-nematic transitions) .

- Polarized Optical Microscopy : Observes birefringence patterns to confirm mesophase behavior .

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, boiling point)?

- Reproducibility Checks : Validate measurements using standardized methods (e.g., ASTM for density).

- Computational Validation : Compare experimental data with predicted values from software like COSMOtherm .

- Purity Assessment : Contradictions often arise from impurities; use mass spectrometry to confirm molecular ion peaks .

Q. What structure-property relationships govern its potential as a surfactant or liquid crystal?

- Alkoxy Chain Length : The decyloxy group (C10) enhances hydrophobic interactions, critical for surfactant micelle formation .

- Ethoxypropoxy Flexibility : The branched ethoxypropoxy moiety disrupts crystallinity, favoring nematic phase stability .

- Polar Headgroup : The ester carbonyl group contributes to dipole-dipole interactions in liquid crystalline phases .

Q. What safety protocols are essential for handling this compound?

Q. Methodological Notes

- SHELX Software : While primarily for crystallography, SHELXL refinement principles can guide molecular modeling of ester conformers .

- Interaction Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities with biomolecules .

For further experimental details, consult peer-reviewed protocols from authoritative journals or databases like PubChem, avoiding unverified commercial platforms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.